![molecular formula C6H12OS B2964812 (3-Methylsulfanylcyclobutyl)methanol CAS No. 2567504-07-6](/img/structure/B2964812.png)
(3-Methylsulfanylcyclobutyl)methanol
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Overview
Description
“(3-Methylsulfanylcyclobutyl)methanol” is a chemical compound with the CAS Number: 1889175-74-9 . It has a molecular weight of 132.23 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “(3-Methylsulfanylcyclobutyl)methanol” is 1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 . The InChI key is PHOMPPLZGQJWLW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Methylsulfanylcyclobutyl)methanol” has a molecular weight of 132.23 . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Catalysis
Finally, (3-Methylsulfanylcyclobutyl)methanol could be utilized in catalysis. Its structure might allow it to act as a ligand for metal catalysts, potentially leading to more efficient and selective catalytic processes in organic reactions.
Each of these applications leverages the unique chemical structure of (3-Methylsulfanylcyclobutyl)methanol , demonstrating its versatility and potential across various fields of scientific research. While the current information available does not provide specific examples of research in these areas , the theoretical applications discussed here highlight the compound’s promise for future exploration and utilization in diverse scientific domains.
Safety and Hazards
“(3-Methylsulfanylcyclobutyl)methanol” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3-methylsulfanylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOMPPLZGQJWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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